molecular formula C11H23NOSi B14324206 2-Methyl-2-trimethylsilyloxyheptanenitrile CAS No. 111874-59-0

2-Methyl-2-trimethylsilyloxyheptanenitrile

Cat. No.: B14324206
CAS No.: 111874-59-0
M. Wt: 213.39 g/mol
InChI Key: SZVSNHBZDHGWOW-UHFFFAOYSA-N
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Description

2-Methyl-2-(trimethylsiloxy)heptanenitrile is an organic compound with the molecular formula C11H23NOSi. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a heptane chain, which is further substituted with a trimethylsiloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(trimethylsiloxy)heptanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-hydroxyheptanenitrile with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-methyl-2-(trimethylsiloxy)heptanenitrile may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(trimethylsiloxy)heptanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

    Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Oximes or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(trimethylsiloxy)heptanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(trimethylsiloxy)heptanenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group is highly polar, making it susceptible to nucleophilic attack, while the trimethylsiloxy group can stabilize intermediates during reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(trimethylsiloxy)pentanenitrile
  • 2-Methyl-2-(trimethylsiloxy)butanenitrile
  • 2-Methyl-2-(trimethylsiloxy)propanenitrile

Uniqueness

2-Methyl-2-(trimethylsiloxy)heptanenitrile is unique due to its longer heptane chain, which can influence its physical properties and reactivity compared to shorter-chain analogs. This structural variation can lead to differences in boiling points, solubility, and reaction kinetics .

Properties

CAS No.

111874-59-0

Molecular Formula

C11H23NOSi

Molecular Weight

213.39 g/mol

IUPAC Name

2-methyl-2-trimethylsilyloxyheptanenitrile

InChI

InChI=1S/C11H23NOSi/c1-6-7-8-9-11(2,10-12)13-14(3,4)5/h6-9H2,1-5H3

InChI Key

SZVSNHBZDHGWOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C#N)O[Si](C)(C)C

Origin of Product

United States

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